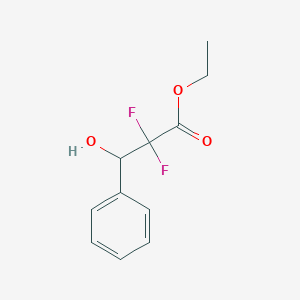

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

概要

説明

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C11H12F2O3 . It has a molecular weight of 230.21 . The compound is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

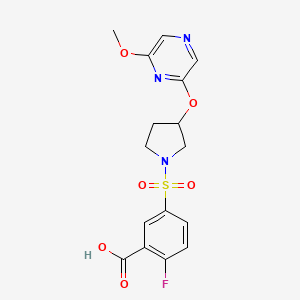

The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate involves benzaldehyde and ethyl 2-bromo-2,2-difluoroacetate . The reaction is carried out in anhydrous tetrahydrofuran at 75°C under an inert atmosphere .Molecular Structure Analysis

The InChI code for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is 1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has a predicted boiling point of 345.2±42.0 °C and a predicted density of 1.248±0.06 g/cm3 . The compound also has a predicted pKa of 12.11±0.20 .科学的研究の応用

Ultrasound in Enzymatic Resolution

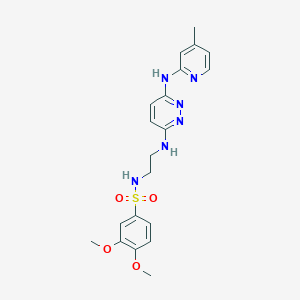

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has been utilized in studies exploring the enzymatic hydrolysis process. Research by Ribeiro et al. (2001) investigated the application of ultrasound baths in the enzymatic hydrolysis of similar compounds, noting that ultrasound can appreciably reduce reaction times without significantly impacting yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Kinetic Resolution with Organocatalyst

Zhou, Xu, and Chen (2008) conducted kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates using (R)-benzotetramisole as a catalyst. They found that this approach was particularly effective when the aryl group was phenyl or substituted with electron-donating groups (Zhou, Xu, & Chen, 2008).

Chemo-Enzymatic Route for Chiral Acid Preparation

Zhao et al. (2014) reported on the chemical synthesis of a racemic substrate closely related to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, and its enzymatic preparation of the S-isomer using Porcine pancreas lipase. This study highlights the potential of using chemo-enzymatic methods for preparing chiral compounds (Zhao, Ma, Fu, & Zhang, 2014).

Synthesis of Difluorinated Pseudopeptides

Gouge, Jubault, and Quirion (2004) used a compound structurally similar to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in the Ugi reaction to prepare difluorinated pseudopeptides. This demonstrates the compound's utility in synthesizing structurally complex and potentially biologically significant molecules (Gouge, Jubault, & Quirion, 2004).

Enantioselective Synthesis in Organic Chemistry

The enantioselective synthesis of compounds related to ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has been explored, indicating its relevance in the field of organic synthesis. Kuroki, Asada, and Iseki (2000) achieved highly enantioselective synthesis of similar compounds using chiral rhodium complexes (Kuroki, Asada, & Iseki, 2000).

Safety and Hazards

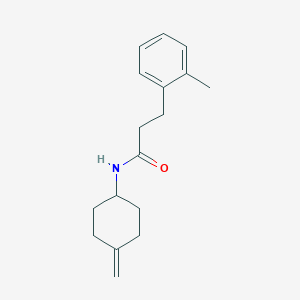

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPSENEIFZNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |

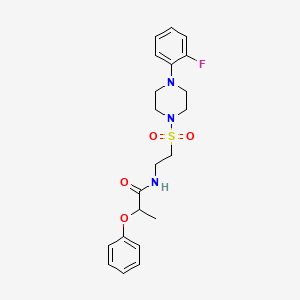

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)

![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)